

2-Chloro-6-(methylamino)purine structure and molecular weight

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Compound of Interest

Compound Name: 2-Chloro-6(methylamino)purine

Cat. No.: B1353017

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In-Depth Technical Guide: 2-Chloro-6-(methylamino)purine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, molecular properties, and biological activity of 2-Chloro-6-(methylamino)purine, a potent inhibitor of the enzyme xanthine oxidase.

Core Compound Information

2-Chloro-6-(methylamino)purine is a synthetic purine analogue that has garnered interest in the scientific community for its biological activities, primarily as an enzyme inhibitor.

Structure and Molecular Weight

The chemical structure of 2-Chloro-6-(methylamino)purine is characterized by a purine core with a chlorine atom at the 2-position and a methylamino group at the 6-position.

Chemical Structure:

Molecular Formula: $C_6H_6ClN_5$ [\[1\]](#)

Molecular Weight: 183.60 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-6-(methylamino)purine is presented in the table below.

Property	Value	Reference
CAS Number	82499-02-3	[1]
Appearance	Solid	
Melting Point	>300 °C	
SMILES	CNc1nc(Cl)nc2[nH]cnc12	
InChI	1S/C6H6ClN5/c1-8-4-3-5(10-2-9-3)12-6(7)11-4/h2H,1H3,(H2,8,9,10,11,12)	

Biological Activity: Inhibition of Xanthine Oxidase

2-Chloro-6-(methylamino)purine is a potent, non-competitive inhibitor of xanthine oxidase.[2][3] Xanthine oxidase is a key enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[4][5] The overproduction of uric acid can lead to hyperuricemia, a condition that is a precursor to gout.[3]

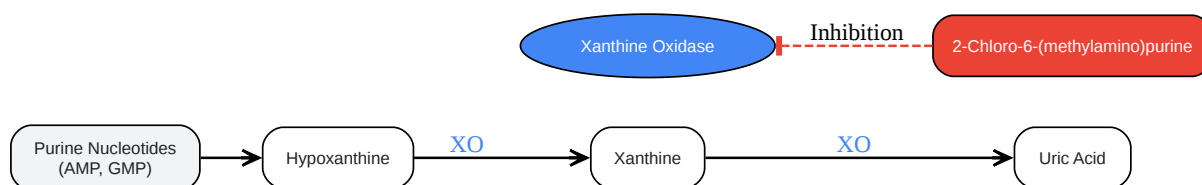
Quantitative Inhibition Data

The inhibitory potency of 2-Chloro-6-(methylamino)purine against xanthine oxidase has been quantified and is compared with the well-known inhibitor, allopurinol.

Compound	IC ₅₀ (μM)	Inhibition Type	Reference
2-Chloro-6-(methylamino)purine	10.19 ± 0.10	Non-competitive	[2][3]
Allopurinol	7.82 ± 0.12	Competitive	[2]

Signaling Pathway

The mechanism of action of 2-Chloro-6-(methylamino)purine is through the inhibition of the purine catabolism pathway. By blocking xanthine oxidase, it reduces the production of uric acid.



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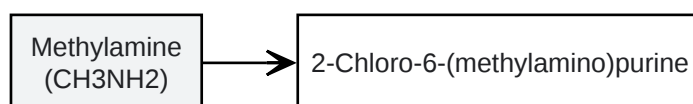
Caption: Inhibition of the purine catabolism pathway by 2-Chloro-6-(methylamino)purine.

Experimental Protocols

Synthesis of 2-Chloro-6-(methylamino)purine

While a detailed, step-by-step protocol for the synthesis of 2-Chloro-6-(methylamino)purine is not readily available in the public domain, a general synthetic route involves the reaction of 2,6-dichloropurine with methylamine. This reaction typically proceeds via nucleophilic aromatic substitution, where the more reactive chloro group at the 6-position is displaced by methylamine.

General Reaction Scheme:



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Caption: General synthesis of 2-Chloro-6-(methylamino)purine.

Note: The reaction conditions, such as solvent, temperature, and reaction time, would need to be optimized to achieve a good yield and purity of the final product.

In Vitro Xanthine Oxidase Inhibition Assay

The following is a general protocol for determining the inhibitory activity of 2-Chloro-6-(methylamino)purine against xanthine oxidase.

Materials:

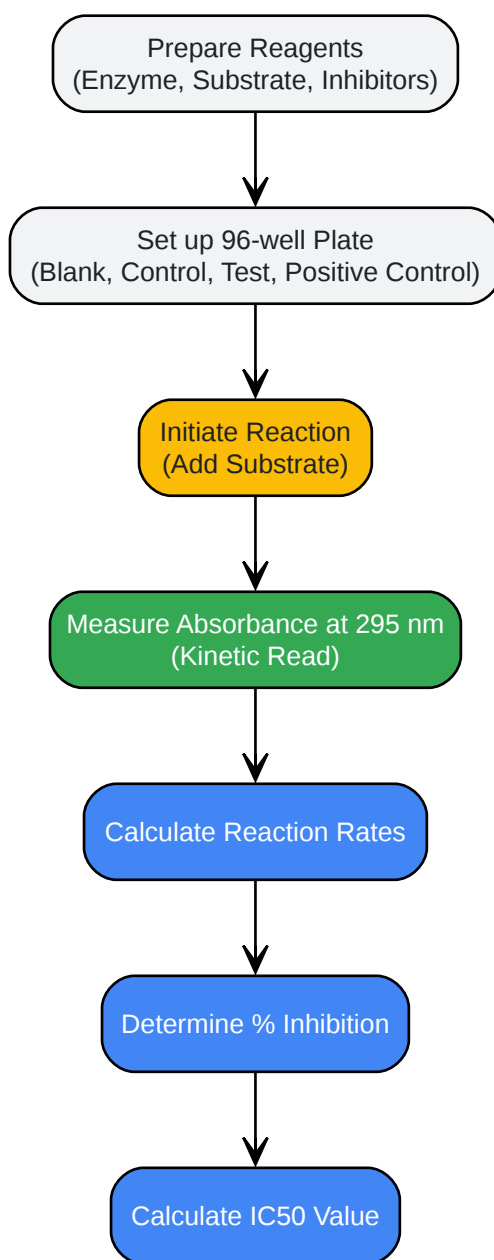
- Xanthine Oxidase (from bovine milk)
- Xanthine (substrate)
- Phosphate buffer (pH 7.5)
- 2-Chloro-6-(methylamino)purine (test compound)
- Allopurinol (positive control)
- Dimethyl sulfoxide (DMSO) for dissolving compounds
- 96-well microplate
- Spectrophotometer (plate reader)

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of xanthine oxidase in phosphate buffer.
 - Prepare a stock solution of xanthine in phosphate buffer.
 - Prepare stock solutions of 2-Chloro-6-(methylamino)purine and allopurinol in DMSO, and then dilute to various concentrations with phosphate buffer.
- Assay Setup (in a 96-well plate):
 - Blank: Phosphate buffer and DMSO (without enzyme or substrate).
 - Control (100% activity): Phosphate buffer, xanthine oxidase solution, and DMSO.

- Test Compound: Phosphate buffer, xanthine oxidase solution, and various concentrations of 2-Chloro-6-(methylamino)purine solution.
- Positive Control: Phosphate buffer, xanthine oxidase solution, and various concentrations of allopurinol solution.
- Reaction Initiation and Measurement:
 - Add the substrate (xanthine solution) to all wells to start the reaction.
 - Immediately measure the absorbance at 295 nm at regular intervals for a set period (e.g., 5-10 minutes) using a spectrophotometer. The increase in absorbance corresponds to the formation of uric acid.
- Data Analysis:
 - Calculate the rate of reaction (change in absorbance per minute) for each well.
 - Determine the percentage of inhibition for each concentration of the test compound and positive control using the following formula:
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC_{50} value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Workflow Diagram:



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Caption: Workflow for the in vitro xanthine oxidase inhibition assay.

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